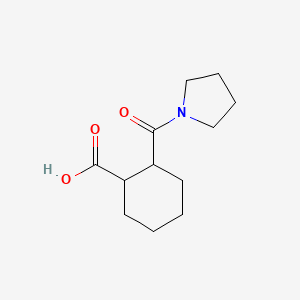

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid

Description

Historical Context and Discovery

The historical development of 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid traces its origins to the broader exploration of pyrrolidine derivatives and cyclohexane-based compounds that emerged in the mid-twentieth century. Pyrrolidine itself, also known as tetrahydropyrrole, was first characterized as a cyclic secondary amine with the molecular formula (CH₂)₄NH, establishing the foundation for subsequent derivative chemistry. The industrial production of pyrrolidine became established through the reaction of 1,4-butanediol and ammonia at temperatures of 165-200°C and pressures of 17-21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina. This industrial synthesis methodology provided the necessary precursor materials for the development of more complex pyrrolidine derivatives, including those incorporating cyclohexane frameworks.

The specific development of this compound emerged from systematic investigations into the coupling of pyrrolidine derivatives with cyclohexanecarboxylic acid systems. Cyclohexanecarboxylic acid, identified as the organic compound with the formula C₆H₁₁CO₂H, serves as the carboxylic acid derivative of cyclohexane and has been recognized since the early twentieth century as a colorless oil that crystallizes near room temperature. The preparation of cyclohexanecarboxylic acid through hydrogenation of benzoic acid provided a reliable synthetic route that enabled further derivatization studies. The convergence of pyrrolidine chemistry with cyclohexanecarboxylic acid derivatives represented a natural progression in the exploration of heterocyclic-alicyclic hybrid compounds.

Contemporary research efforts have focused on developing efficient synthetic methodologies for producing this compound and related derivatives. Patent literature from 2014 describes preparation methods for pyrrolidine-2-carboxylic acid derivatives, indicating the continued industrial and academic interest in this class of compounds. The synthesis typically involves the use of coupling reagents such as dicyclohexylcarbodiimide to facilitate the formation of the amide bond between pyrrolidine and cyclohexane-1-carboxylic acid. These methodological advances have made the compound more accessible for research applications and have contributed to its recognition as a valuable synthetic intermediate.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique structural features that combine elements of heterocyclic and alicyclic chemistry. The compound serves as an exemplar of how pyrrolidine derivatives can be integrated into more complex molecular frameworks while retaining the characteristic properties of both constituent moieties. The pyrrolidine ring, classified as a saturated heterocycle, contributes nitrogen-containing functionality that is essential for many biological and pharmaceutical applications. The cyclohexane carboxylic acid component provides conformational flexibility and carboxyl functionality that enables further chemical transformations and biological interactions.

In the context of medicinal chemistry, compounds containing pyrrolidine rings have demonstrated significant biological activities, making this compound a compound of interest for drug discovery and development. The stereochemistry of such compounds, particularly when specific configurations such as (1R,2S) are present, plays a crucial role in their interaction with biological targets. Research has shown that the specific stereochemical arrangement can significantly influence the biological activity and selectivity of pyrrolidine-containing compounds, highlighting the importance of precise synthetic control in their preparation.

The compound has found particular utility in the synthesis of polycyclic alkaloids and other complex natural product-like structures. Academic research has demonstrated its application in the development of novel polycyclic systems that mimic complex alkaloids found in nature. These applications showcase the versatility of the compound as a building block for constructing sophisticated molecular architectures. The presence of both amide and carboxylic acid functionalities provides multiple sites for further chemical modification, enabling the construction of libraries of related compounds for biological screening and structure-activity relationship studies.

Furthermore, the compound has been investigated in the context of very late antigen-4 antagonist synthesis, demonstrating its relevance in the development of therapeutically important molecules. The synthesis of trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxyamide)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, a very late antigen-4 antagonist, utilized pyrrolidine-cyclohexane frameworks similar to this compound, highlighting the compound's importance in pharmaceutical synthesis.

Classification and Nomenclature

This compound falls within multiple classification systems used in organic chemistry and chemical database management. According to the Medical Subject Headings classification system, the compound belongs to the cyclohexanecarboxylic acids category, which encompasses carboxylic acid derivatives of cyclohexane. This classification places it within the broader category of alicyclic carboxylic acids, distinguishing it from aromatic and other types of carboxylic acid derivatives. The cyclohexanecarboxylic acids class has been established in chemical literature since 1968, reflecting the long-standing recognition of these compounds' importance in organic chemistry.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural complexity and the systematic approach to naming organic molecules. The name "this compound" indicates the presence of a cyclohexane ring bearing a carboxylic acid group at position 1 and a pyrrolidine-1-carbonyl substituent at position 2. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates communication among researchers and in chemical databases.

Chemical database systems utilize various identifier codes to catalog and retrieve information about this compound. The Chemical Abstracts Service number 414872-66-5 serves as the primary registry number for this compound, enabling its identification across multiple chemical databases and supplier catalogs. The MDL number MFCD00583193 provides an additional database identifier used in chemical inventory systems. These standardized identification systems are essential for maintaining accurate chemical records and facilitating international scientific communication.

The Simplified Molecular Input Line Entry System representation "O=C(C1C(C(N2CCCC2)=O)CCCC1)O" provides a text-based encoding of the compound's structure that can be processed by chemical informatics software. This system enables computational analysis of the compound's structure and properties, supporting research activities in cheminformatics and drug discovery. The International Chemical Identifier key "ZOLDEFAIBWNKIN-UHFFFAOYSA-N" serves as a unique identifier derived from the compound's structure, providing a standardized method for referencing the molecule in computational chemistry applications.

Structural Overview and Key Features

The molecular structure of this compound exhibits several distinctive features that contribute to its chemical properties and potential applications. The compound contains a cyclohexane ring substituted with a carboxylic acid group at position 1 and a pyrrolidine carbonyl group at position 2. This arrangement creates a molecule with both conformational flexibility, provided by the cyclohexane ring, and structural rigidity, contributed by the pyrrolidine heterocycle. The stereochemistry at positions 1 and 2 significantly influences the compound's biological activity and chemical reactivity, making stereochemical control an important consideration in its synthesis and application.

The pyrrolidine moiety within the structure represents a five-membered saturated nitrogen heterocycle that contributes significant chemical and biological properties to the overall molecule. Pyrrolidine is characterized by its sp³-hybridized nitrogen atom and its characteristic envelope or twist conformations. The attachment of the pyrrolidine ring through a carbonyl linkage creates an amide functionality that exhibits restricted rotation around the carbon-nitrogen bond, influencing the molecule's overall conformation and reactivity. This amide bond formation between pyrrolidine and the cyclohexane carboxylic acid represents a key structural feature that defines the compound's chemical identity.

The cyclohexane portion of the molecule adopts chair conformations that provide conformational flexibility while maintaining a relatively rigid framework. Cyclohexanecarboxylic acid derivatives are known for their ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions. The carboxylic acid functionality provides sites for further chemical modification through esterification, amidation, and other standard carboxylic acid reactions. The positioning of the carboxylic acid group relative to the pyrrolidine carbonyl substituent creates opportunities for intramolecular interactions that may influence the compound's conformation and reactivity.

Computational analysis reveals important molecular properties that characterize this compound. The compound exhibits a topological polar surface area of approximately 45.853 to 57.61 square angstroms, depending on the calculation method used. This parameter is significant for predicting the compound's ability to cross biological membranes and its pharmacokinetic properties. The logarithm of the partition coefficient values range from 1.3145 to 1.4998, indicating moderate lipophilicity that suggests potential for both aqueous and lipid phase interactions. The compound contains five hydrogen bond acceptors and one hydrogen bond donor, providing capabilities for both intermolecular and intramolecular hydrogen bonding interactions.

The exact mass of 225.13649 daltons reflects the precise molecular weight calculated from the isotopic masses of the constituent atoms. This value is important for mass spectrometric analysis and identification of the compound in analytical applications. The compound's density, boiling point, and other physical properties have not been extensively characterized in the available literature, suggesting opportunities for further experimental investigation of its physicochemical properties.

Properties

IUPAC Name |

2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h9-10H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLDEFAIBWNKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385526 | |

| Record name | 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414872-66-5 | |

| Record name | 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amide Bond Formation via Mixed Anhydride or Acid Chloride Intermediate

One common industrially viable method involves:

- Step 1: Conversion of cyclohexane-1-carboxylic acid to a mixed anhydride using reagents such as pivaloyl chloride or sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in an inert solvent like methylene dichloride or toluene.

- Step 2: Reaction of the mixed anhydride with pyrrolidine under controlled temperature (typically 0–30°C) to form the amide bond.

- Step 3: Work-up involving aqueous washes, drying, and solvent removal.

- Step 4: Purification by crystallization using solvents such as cyclohexane or ethyl acetate to obtain the pure acid.

This method is favored for its cost-effectiveness and scalability in industrial settings.

Cyclization and Reduction Routes for Pyrrolidine Derivative Preparation

An alternative approach focuses on preparing the pyrrolidine moiety itself before coupling:

- Step a: Synthesis of pyrrolidine-3-carboxylic acid or its ester via cyclization of alkyl pent-2-ynoate derivatives with chiral auxiliaries (e.g., optically active sultams) to induce stereoselectivity.

- Step b: Catalytic hydrogenation of the intermediate dihydropyrrole esters using catalysts such as palladium on carbon, platinum oxide, or Raney nickel in solvents like methanol, ethanol, or tetrahydrofuran to yield pyrrolidine derivatives.

- Step c: Coupling of the prepared pyrrolidine-3-carboxylic acid or ester with cyclohexane-1-carboxylic acid derivatives to form the target amide.

This method is particularly useful when stereochemical control is required or when the pyrrolidine ring needs to be constructed in situ.

Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Temperature Range | Time |

|---|---|---|---|---|

| Mixed anhydride formation | Pivaloyl chloride or p-toluenesulfonyl chloride | Methylene dichloride, toluene | 0–30°C | 0.5–1 hour |

| Amide coupling | Pyrrolidine, triethylamine (base) | Methylene dichloride, cyclohexane | 0–30°C | 1–4 hours |

| Cyclization (pyrrolidine ring) | Alkyl pent-2-ynoate + chiral auxiliary + catalyst | Dichloromethane, ethyl acetate | -30°C to reflux | ≥1 hour |

| Catalytic hydrogenation | Pd/C, PtO2, or Raney Ni + H2 | Methanol, ethanol, THF | 0°C to reflux | ≥1 hour |

| Purification | Crystallization | Cyclohexane, ethyl acetate | 0–65°C | 1–4 hours |

Research Findings and Notes

- The use of optically active sultams as chiral auxiliaries in the pyrrolidine ring formation step allows for enantioselective synthesis, which is critical for pharmaceutical applications.

- Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction or side reactions; palladium on carbon is preferred for its selectivity and mild conditions.

- The mixed anhydride method for amide bond formation is preferred industrially due to its high yield (often >85%) and purity (HPLC purity >99%) of the final product.

- Solvent choice impacts reaction rate and product purity; chlorinated solvents like dichloromethane are common, but greener alternatives are being explored.

- Temperature control is crucial during cyclization and coupling steps to maintain stereochemical integrity and prevent decomposition.

Summary Table of Preparation Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Mixed Anhydride Coupling | Acid activation → Amide formation | High yield, scalable, cost-effective | Requires handling of acid chlorides |

| Cyclization + Catalytic Hydrogenation | Pyrrolidine ring synthesis → Coupling | Stereoselective, versatile | Multi-step, requires catalysts |

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid is primarily utilized in organic synthesis as a versatile building block. Its structure allows for modifications that can lead to the development of complex molecules.

Asymmetric Synthesis

The compound has been explored for its role in asymmetric synthesis, particularly in the kinetic resolution of racemic mixtures. For instance, it can be used as a protecting group in the synthesis of α-hydroxycarboxylic acids and β-hydroxycarboxylic acids through catalytic asymmetric acylation processes . This application is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals.

Catalysis

Recent advancements have highlighted the use of pyrrolidine derivatives, including this compound, as organocatalysts in various reactions. These catalysts facilitate reactions such as Michael additions and aldol reactions with high enantioselectivity, thereby improving yields and reaction rates . The ability to recover and reuse these catalysts enhances their practicality in industrial applications.

Medicinal Chemistry Applications

The therapeutic potential of this compound has been investigated in several contexts:

Neurological Disorders

Research indicates that compounds related to pyrrolidine structures exhibit protective effects against neurological disorders such as epilepsy and hypokinesia. They have shown efficacy in preclinical models by reducing seizure activity and improving cognitive functions . The mechanism often involves modulation of neurotransmitter systems, making these compounds valuable candidates for drug development.

Anti-inflammatory Properties

Studies have demonstrated that derivatives of this compound possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases . The specific mechanisms are still under investigation, but they may involve inhibition of pro-inflammatory cytokines or pathways.

Case Studies

Case Study 1: Kinetic Resolution Using Pyrrolidine Derivatives

A study published in 2009 explored the use of pyrrolidine-based protecting groups for the kinetic resolution of racemic carboxylic acids. The research demonstrated that employing a specific catalyst derived from this compound significantly enhanced selectivity and yield compared to traditional methods .

Case Study 2: Neuroprotective Effects

In a series of experiments aimed at understanding the neuroprotective effects of pyrrolidine compounds, researchers found that administration of this compound resulted in notable improvements in cognitive performance in animal models subjected to stress-induced conditions . This suggests potential therapeutic avenues for cognitive enhancement or protection against neurodegeneration.

Mechanism of Action

The mechanism by which 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Stability : The target compound’s amide bond likely confers resistance to hydrolysis compared to esters or ketones in analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid .

- Conformational Effects : The cyclohexane ring may restrict rotational freedom, enhancing binding specificity relative to flexible pyrrolidine derivatives .

- Functional Group Trade-offs : Sulfonyl () and azide () groups improve selectivity or labeling utility but may complicate synthesis or safety profiles .

Biological Activity

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid, also known by its chemical formula , is a compound that has garnered interest in various fields, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activities, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 197.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The compound's pyrrolidine and cyclohexane moieties enable it to fit into specific enzyme active sites or receptor binding domains, influencing biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of specific bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating a mechanism that may be beneficial in treating inflammatory diseases .

Neuroprotective Properties

Recent findings suggest that this compound may have neuroprotective effects. Animal models have shown that it can mitigate neuronal cell death in conditions like oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The results indicated a promising profile for further development as an antibiotic .

Study 2: Inflammation Reduction in Animal Models

In an experimental model of induced inflammation, administration of this compound resulted in a significant decrease in edema and inflammatory markers compared to the control group. The study highlighted the compound's potential for therapeutic use in inflammatory disorders such as arthritis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds was conducted:

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | Structure A | MIC: 64 µg/mL | Moderate |

| Compound B | Structure B | MIC: 128 µg/mL | High |

| This compound | Structure | MIC: 32 µg/mL | High |

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Protection | Boc₂O, DMAP | Carboxylic acid protection |

| Coupling | EDC, HOBt, DMF | Amide bond formation |

| Deprotection | TFA/DCM (1:1) | Boc removal |

Basic Research: How can NMR and HPLC be utilized to confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. The cyclohexane ring’s axial-equatorial proton splitting (δ 1.2–2.5 ppm) and pyrrolidine carbonyl carbon (δ ~170 ppm) are critical markers .

- HPLC Validation : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30). Retention time deviations >5% indicate impurities; validate against reference standards .

Basic Research: What in vitro models are suitable for preliminary toxicity profiling?

Methodological Answer:

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100, following OECD 471 guidelines .

- Skin Irritation : Use reconstructed human epidermis (RhE) models per OECD 439, monitoring IL-1α release as an inflammation marker .

- Dose Range : Start at 1–100 µM, accounting for potential cytotoxicity in HEK293 or HepG2 cell lines .

Advanced Research: How to address contradictions in spectral data during structural elucidation?

Methodological Answer:

- Case Study : If NMR shows unexpected splitting in pyrrolidine protons, consider:

- Validation : Cross-check with X-ray crystallography (if crystalline) or 2D NOESY for spatial proximity validation .

Advanced Research: What experimental design ensures stability under varying pH and temperature?

Methodological Answer:

- pH Stability : Prepare buffers (pH 2–12) and incubate at 25°C/40°C. Monitor degradation via HPLC at 0, 24, 48 hours. Acidic conditions (pH <3) may hydrolyze the amide bond .

- Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures. Store at -20°C under argon for long-term stability .

Q. Table 3: Degradation Rates (k, h⁻¹) at 40°C

| pH | k (×10³) |

|---|---|

| 2 | 5.7 |

| 7 | 1.2 |

| 12 | 9.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.